Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate
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Overview
Description
Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate: is an organic compound with a complex structure that includes a tert-butyl ester group, an amino group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 2,5-dimethyl-3-pyrazolecarboxylic acid with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where a suitable amine reacts with the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators, providing insights into biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate
- This compound derivatives
- Other pyrazole-based compounds
Uniqueness
This compound is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This versatility allows for the exploration of a wide range of chemical and biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl (Z)-3-amino-2-(2,5-dimethylpyrazol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-6-10(15(5)14-8)9(7-13)11(16)17-12(2,3)4/h6-7H,13H2,1-5H3/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJSSLIMDZYQC-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=CN)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)/C(=C/N)/C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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